N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The core structure incorporates an ethyl group, two methyl substituents, and a ketone at position 2. Benzoxazepines are pharmacologically significant, often explored as protease inhibitors, kinase modulators, or CNS agents due to their structural versatility and ability to engage biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-4-24-16-11-14(9-10-18(16)28-13-21(2,3)20(24)26)23-19(25)12-27-17-8-6-5-7-15(17)22/h5-11H,4,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUURJXHYLAYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol derivatives.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide have shown significant efficacy against various cancer cell lines. The compound may function through mechanisms such as enzyme inhibition and receptor modulation, leading to altered signaling pathways associated with cell proliferation and survival .
1.2 Enzyme Inhibition
The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it could target kinases that are often overactive in cancer cells, thereby reducing tumor growth and promoting apoptosis .
Pharmacological Studies
2.1 Mechanism of Action
The mechanism of action for this compound is likely multifaceted. It may involve:
- Receptor Binding : Modulating the activity of specific receptors involved in cellular signaling.
- Enzyme Inhibition : Blocking the activity of enzymes that facilitate cancer cell growth or survival .
2.2 Potential Side Effects and Toxicity
As with many pharmacological agents, understanding the toxicity profile is crucial. Preliminary studies suggest that while the compound exhibits therapeutic potential, its safety and side effects require thorough investigation through clinical trials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide” would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-fluorophenoxy group in the target compound increases electronegativity and lipophilicity relative to the 2,6-dimethylphenoxy groups in e–h, which may improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding: The target compound has fewer hydrogen bond donors than e and f, suggesting weaker polar interactions but possibly better metabolic stability.
Implications for Physicochemical Properties
- Solubility: The rigid benzoxazepine core and fluorinated substituent likely render the target compound less soluble in water than e–h, which possess polar hydroxy and amino groups.
- Stability : The 4-oxo group in the target compound may enhance oxidative stability compared to the formamido group in f or the acetamido group in g , which are prone to hydrolysis .
- Crystallinity: Hydrogen-bonding patterns (as analyzed via graph set theory ) differ significantly.
Analytical and Computational Insights
- Crystallographic Studies : Tools like SHELX enable precise determination of the target compound’s conformation, critical for understanding its interaction with biological targets.
- Hydrogen Bond Analysis : Graph set analysis reveals that the target compound’s NH and carbonyl groups participate in stronger hydrogen bonds than the oxazinan ring in h , influencing aggregation behavior.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 921543-12-6 |
In Vitro Studies
Several studies have reported on the compound's inhibitory effects on specific enzymes and cellular processes:
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance:
In Vivo Studies
In vivo studies are scarce; however, related compounds with similar structures have shown promise in animal models:
- Cholesterol Biosynthesis : Compounds structurally related to this benzoxazepine derivative have been shown to suppress cholesterol biosynthesis effectively in rat models .
Case Studies
A review of the literature reveals limited case studies specifically focusing on this compound. However, related benzoxazepine derivatives have been explored for their therapeutic potential in various conditions:
- Neuroprotective Effects : Some studies indicate that benzoxazepines can exhibit neuroprotective properties through modulation of neurotransmitter systems .
- Antitumor Activity : Certain derivatives have shown antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| N-(5-Ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | 90 | Squalene synthase inhibition |
| Related benzoxazepine derivative (unspecified) | 32 | Cholesterol biosynthesis inhibition |
| Benzoxazepine derivative targeting cancer cell lines | Varies | Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
